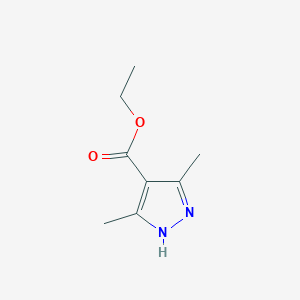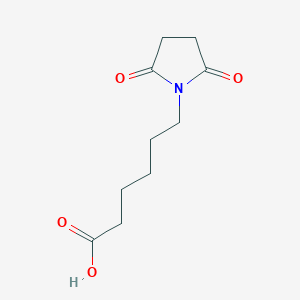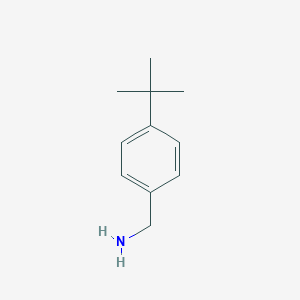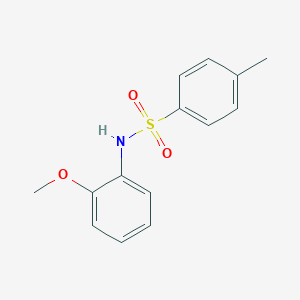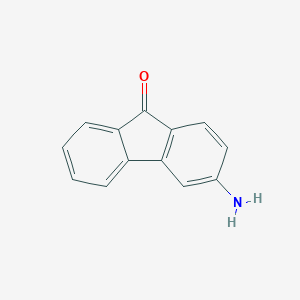
3-Amino-9-fluorenone
Übersicht
Beschreibung
3-Amino-9-fluorenone, also known as 3-Amino-9H-fluoren-9-one, is a chemical compound with the formula C13H9NO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Amino-9-fluorenone involves several stages. One method involves the reaction of 3-amino-9-fluorenone with hydrogen chloride and sodium nitrite in water at 0 - 5℃ . Another method involves the reaction of 3-Nitro-9-fluorenone and ethanol in a weight ratio of 1:50, which is then heated to reflux .Molecular Structure Analysis
The molecular structure of 3-Amino-9-fluorenone consists of 13 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 195.22 .Chemical Reactions Analysis
3-Amino-9-fluorenone can undergo various chemical reactions. For example, it can be synthesized by the aerobic oxidation of fluorene . It can also sustain up to four nitro groups, giving 2,4,5,7-tetranitrofluorenone .Physical And Chemical Properties Analysis
3-Amino-9-fluorenone has a density of 1.3±0.1 g/cm3, a boiling point of 422.6±24.0 °C at 760 mmHg, and a flash point of 209.4±22.9 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 0 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
1. Organic Electronics and Diode Fabrication
3-Amino-9-fluorenone and its derivatives have been studied for their potential applications in organic electronics. Research conducted by Uehara et al. (1995) explored the use of 9-fluorenone derivatives in the fabrication of organic two-layer diodes, demonstrating their role in controlling electron transfer direction in these devices. This indicates their potential utility in the development of advanced electronic components (Uehara et al., 1995).
2. Biodegradation and Environmental Applications
The degradation of fluorene derivatives, including 3-Amino-9-fluorenone, has been a subject of environmental research. Casellas et al. (1997) identified new metabolites in the degradation of fluorene by Arthrobacter sp., suggesting the role of 3-Amino-9-fluorenone in microbial degradation pathways. This research contributes to understanding the environmental fate of fluorene compounds and their potential bioremediation applications (Casellas et al., 1997).
3. Photocatalysis and Chemical Reactions
In the field of photocatalysis, 3-Amino-9-fluorenone has been used as a catalyst for various chemical reactions. Zhang et al. (2020) described the use of 9-fluorenone as a non-toxic photocatalyst for the oxidation of non-activated alcohols and the oxygenation of tertiary amines. This highlights the compound's potential in facilitating environmentally friendly and efficient chemical transformations (Zhang et al., 2020).
4. Photophysical Properties and Interactions
The photophysical properties of 3-Amino-9-fluorenone derivatives have been extensively studied. Alty and Abelt (2017) investigated the hydrogen-bond-induced fluorescence quenching of 3-Aminofluorenones, revealing insights into their interaction mechanisms and potential applications in fluorescence-based technologies (Alty & Abelt, 2017).
Safety And Hazards
3-Amino-9-fluorenone is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper discusses a new fluorenone-based turn-on fluorescent Al3+ Ion Sensor . Another paper discusses the use of a fluorenone-based fluorescent probe for selective “turn-on” detection of pyrophosphate and alanine .
Eigenschaften
IUPAC Name |
3-aminofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZGQVDLSXSKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284274 | |
| Record name | 3-Amino-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-9-fluorenone | |
CAS RN |
6276-05-7 | |
| Record name | NSC36449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-9-fluorenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



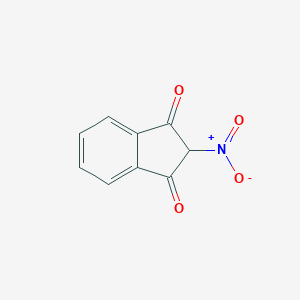
![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)
![[(2,5-Dichlorophenyl)thio]acetic acid](/img/structure/B181563.png)
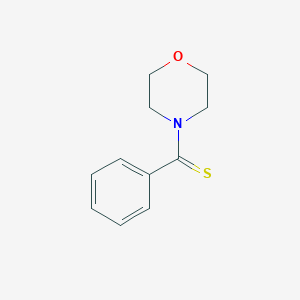
![7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole](/img/structure/B181567.png)
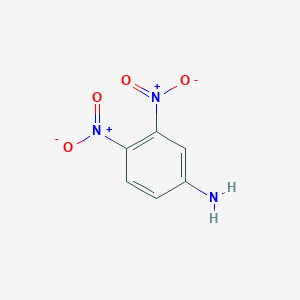
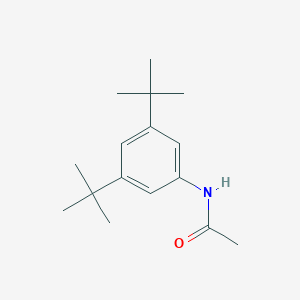
![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)
